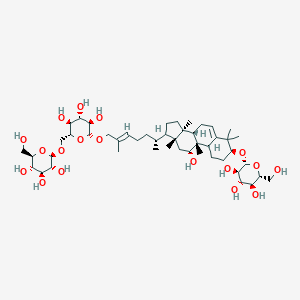
Carnosifloside VI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carnosifloside VI is a natural product that is extracted from the plant Carissa spinarum. It has gained attention in recent years due to its potential therapeutic effects.
Aplicaciones Científicas De Investigación
Neuroprotection and Alzheimer's Disease
Carnosifloside VI and related compounds like carnosine have been shown to offer neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Studies have demonstrated that these compounds can protect against oxidative stress and inflammation in neurological conditions. For instance, carnosine can decrease oxidative stress in macrophages and modulate oxidative stress associated with AD. It has also been found to suppress Aβ1-42 fibril formation, a key feature of AD pathology, and protect microglial cells against Aβ-induced oxidative stress and inflammation (Caruso et al., 2021) (Caruso et al., 2019) (Aloisi et al., 2013).
Antioxidant and Anti-inflammatory Properties
Carnosifloside VI is known for its antioxidant and anti-inflammatory activities. Research has shown that it can modulate pro-oxidant and pro-inflammatory activities in macrophages, suggesting its potential in treating diseases characterized by high levels of oxidative stress and inflammation, such as atherosclerosis, cancer, depression, metabolic syndrome, and neurodegenerative diseases (Fresta et al., 2020).
Diabetes and Diabetic Nephropathy
In the context of diabetes and diabetic nephropathy, studies have demonstrated the beneficial effects of carnosine. It has been found to improve glucose metabolism and reduce symptoms of diabetic nephropathy in animal models, suggesting its potential as a therapeutic strategy for these conditions (Albrecht et al., 2017).
Exercise and Muscle Function
Carnosifloside VI and related compounds like carnosine have been studied for their roles in exercise and muscle function. Research indicates that these compounds can improve high-intensity exercise performance and are involved in muscle carnosine metabolism (Derave et al., 2010).
General Physiological Roles
More broadly, carnosine has been recognized for its physiological roles based on its biochemical properties, including pH buffering, metal-ion chelation, and protecting against advanced glycation and lipoxidation end-products. This underlines its potential therapeutic applications in various diseases where ischemic or oxidative stress is involved (Boldyrev et al., 2013).
Propiedades
Número CAS |
109985-95-7 |
|---|---|
Nombre del producto |
Carnosifloside VI |
Fórmula molecular |
C48H80O18 |
Peso molecular |
945.1 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(E,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C48H80O18/c1-22(20-61-42-40(59)38(57)35(54)29(65-42)21-62-43-39(58)36(55)33(52)27(18-49)63-43)9-8-10-23(2)24-15-16-46(5)30-13-11-25-26(48(30,7)31(51)17-47(24,46)6)12-14-32(45(25,3)4)66-44-41(60)37(56)34(53)28(19-50)64-44/h9,11,23-24,26-44,49-60H,8,10,12-21H2,1-7H3/b22-9+/t23-,24-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44+,46+,47-,48+/m1/s1 |
Clave InChI |
WWDDJYHDZQBKBW-POHRRBMFSA-N |
SMILES isomérico |
C[C@H](CC/C=C(\C)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C |
SMILES |
CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
SMILES canónico |
CC(CCC=C(C)COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |
Sinónimos |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(6R)-6-[(3S,8S,9R,10S,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)
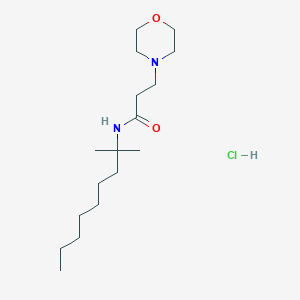



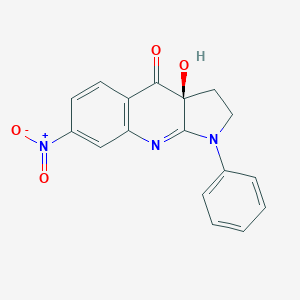
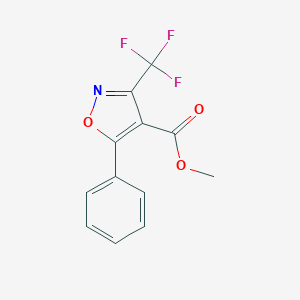

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
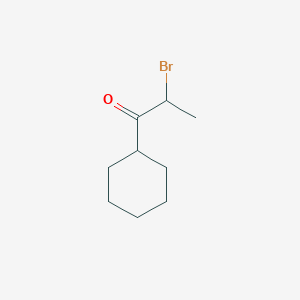


![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)